REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1>C1(C)C=CC=CC=1>[C:1]([O:9][CH2:1][CH2:2][CH2:7][CH3:6])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1
|
Name
|
N-butanol
|
Quantity
|
133.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
73.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
116 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stir
|
Type
|
CUSTOM
|
Details
|
The reactor was sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
heated to 220° C.
|
Type
|
CUSTOM
|
Details
|
The mixture was then removed from the reaction kettle and volatiles
|
Type
|
CUSTOM
|
Details
|
removed under vacuum on a rotary evaporator at 60° C
|
Type
|
FILTRATION
|
Details
|
The product was then filtered through celite on a Buchner funnel
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 192.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |